MM-433593
Description
The Endocannabinoid System: Components, Biosynthesis, and Degradation Pathways
The ECS is comprised of endogenous lipid-based retrograde neurotransmitters (endocannabinoids), cannabinoid receptors, and the enzymes responsible for endocannabinoid synthesis and degradation. The two primary and most well-studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) mdpi.comnih.gov. These lipid messengers interact with cannabinoid receptors, primarily the type 1 (CB1) and type 2 (CB2) receptors, which are G-protein-coupled receptors (GPCRs) widely distributed throughout the central nervous system and peripheral tissues mdpi.comnih.gov.
Endocannabinoids are not stored in synaptic vesicles like classical neurotransmitters but are synthesized on demand from membrane phospholipid precursors mdpi.comfrontiersin.orgnih.gov. AEA is primarily synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE) through the action of NAPE-specific phospholipase D (NAPE-PLD) frontiersin.orgresearchgate.netwikipedia.orgnih.gov. Other pathways involving N-acyltransferase (NAT) and phospholipase A2 may also contribute to AEA synthesis frontiersin.orgresearchgate.net. 2-AG is mainly synthesized from diacylglycerols (DAGs) by diacylglycerol lipases (DAGL), specifically DAGL-α and DAGL-β researchgate.netresearchgate.netnih.govnih.gov. DAG can be generated from the hydrolysis of phosphoinositides by phospholipase C (PLC) researchgate.netresearchgate.netnih.gov.
The biological activity of endocannabinoids is terminated by their rapid cellular uptake and subsequent enzymatic degradation nih.govbioscientifica.comnih.gov. AEA is primarily hydrolyzed by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine (B43304) frontiersin.orgwikipedia.orgnih.govnih.govnih.gov. 2-AG is mainly degraded by monoacylglycerol lipase (B570770) (MAGL) into arachidonic acid and glycerol, although FAAH can also hydrolyze 2-AG to a lesser extent researchgate.netresearchgate.netnih.govbioscientifica.comresearchgate.netmdpi.com. Alternative oxidative pathways involving cyclooxygenase-2 (COX-2) and lipoxygenases (LOXs) can also metabolize both AEA and 2-AG frontiersin.orgresearchgate.netnih.govnih.govbioscientifica.commdpi.comresearchgate.net.
Fatty Acid Amide Hydrolase (FAAH) as a Crucial Enzyme in Endocannabinoid Homeostasis
FAAH is an integral membrane serine hydrolase that plays a critical role in regulating the levels of fatty acid amides, particularly AEA nih.govnih.govwikipedia.org. By hydrolyzing AEA, FAAH effectively terminates its signaling at cannabinoid receptors nih.govnih.gov. This enzymatic activity is essential for maintaining the delicate balance of endocannabinoid tone within the body bioscientifica.com. FAAH exists in two forms in humans, FAAH1 and FAAH2, with FAAH1 being the primary enzyme responsible for AEA degradation in the brain and many peripheral tissues nih.govd-nb.info. The catalytic site of FAAH involves a catalytic triad, and substrate hydrolysis occurs within a multi-pocket binding site ebi.ac.ukplos.orgacs.org.
Pharmacological Rationale for FAAH Inhibition in Research
The pharmacological rationale for inhibiting FAAH in research stems from the understanding that increasing endogenous AEA levels can enhance cannabinoid receptor-mediated signaling nih.govnih.govresearchgate.net. Elevated AEA is associated with various physiological effects, including analgesia, anti-inflammatory responses, and anxiolytic-like effects nih.govd-nb.infomdpi.comdiva-portal.org. By blocking FAAH, the degradation of AEA is reduced, leading to its accumulation and prolonged action at cannabinoid receptors, particularly CB1 receptors nih.govelifesciences.orgbiorxiv.orgresearchgate.net. This approach is theorized to offer therapeutic benefits similar to direct cannabinoid receptor agonists but potentially with a more favorable side effect profile, as it modulates endogenous signaling rather than globally activating receptors with exogenous compounds researchgate.netsemanticscholar.org. Preclinical studies using FAAH knockout mice or pharmacological FAAH inhibitors have demonstrated analgesic and anti-inflammatory phenotypes without significant disruption of motility or cognition, supporting this rationale nih.govd-nb.info.
Overview of MM-433593 as a Selective FAAH-1 Inhibitor in Preclinical Research
This compound is a chemical compound that has been identified and investigated in preclinical research as a potent and selective inhibitor of fatty acid amide hydrolase-1 (FAAH-1) researchgate.netscience.govmedchemexpress.comunipi.itnih.govnih.govresearchgate.netresearchgate.netscience.govtargetmol.commedchemexpress.comtargetmol.com. It is an indole (B1671886) ketoamide derivative unipi.it. Preclinical studies have explored its potential utility for conditions such as pain and inflammation researchgate.netmedchemexpress.comnih.govnih.govscience.govtargetmol.commedchemexpress.comtargetmol.com.
Research indicates that this compound is a highly potent inhibitor of human FAAH-1, with activity in the nanomolar range researchgate.netresearchgate.net. Importantly, it has demonstrated selectivity for FAAH-1 over FAAH-2, showing >100-fold selectivity for human FAAH-1 relative to human FAAH-2 researchgate.net. Furthermore, this compound has been reported to exhibit minimal or no significant activity against other targets, including CB1 and CB2 receptors, COX-1/2, and other serine hydrolases, contributing to its selective profile as a FAAH-1 inhibitor researchgate.netresearchgate.net.
Preclinical pharmacokinetic studies of this compound have been conducted in monkeys. Following oral administration, this compound showed moderate oral bioavailability, ranging from 14% to 21% medchemexpress.comnih.govnih.gov. The compound exhibited a biphasic elimination profile characterized by a rapid distribution phase followed by a slower elimination phase medchemexpress.comnih.govnih.gov. The mean systemic clearance rate was observed to be between 8 and 11 mL/min/kg medchemexpress.comnih.govnih.gov. The average terminal half-life of this compound in monkeys was reported to be 17-20 hours nih.govnih.gov. Metabolism of this compound primarily involves oxidation of the methyl group on the indole ring, leading to the formation of various metabolites, including sulfate, glucuronide, or glutathione (B108866) conjugates medchemexpress.comnih.govnih.gov.
While specific detailed preclinical efficacy data for this compound in disease models were not extensively available in the search results, its characterization as a potent and selective FAAH-1 inhibitor with demonstrated oral bioavailability and a defined metabolic profile in preclinical species like monkeys supports its investigation as a potential therapeutic candidate for conditions where enhancing AEA signaling via FAAH-1 inhibition is deemed beneficial researchgate.netmedchemexpress.comnih.govnih.govscience.govtargetmol.commedchemexpress.comtargetmol.com.
Preclinical Data Summary for this compound
| Parameter | Value(s) | Species (if applicable) | Reference(s) |
| FAAH-1 Inhibition (Potency) | Nanomolar IC50 | Human | researchgate.netresearchgate.net |
| Selectivity vs. FAAH-2 | >100-fold selective | Human | researchgate.net |
| CB1 Receptor Activity | Slight antagonism (>1 µM IC50) | Not specified | researchgate.netresearchgate.net |
| CB2 Receptor Activity | Devoid of effects | Not specified | researchgate.netresearchgate.net |
| COX-1/2 Activity | Devoid of effects | Not specified | researchgate.netresearchgate.net |
| Oral Bioavailability | 14-21% | Monkey | medchemexpress.comnih.govnih.gov |
| Terminal Half-life | 17-20 hours | Monkey | nih.govnih.gov |
| Systemic Clearance Rate | 8-11 mL/min/kg | Monkey | medchemexpress.comnih.govnih.gov |
| Primary Metabolic Pathway | Methyl oxidation | Monkey | medchemexpress.comnih.govnih.gov |
This table summarizes key preclinical findings regarding the potency, selectivity, and pharmacokinetic properties of this compound based on the available research information.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1006604-91-6 |
|---|---|
Molecular Formula |
C25H22ClN3O3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-2,5-dimethylindol-3-yl]-N-(2-methoxy-4-pyridinyl)-2-oxoacetamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-15-4-9-21-20(12-15)23(16(2)29(21)14-17-5-7-18(26)8-6-17)24(30)25(31)28-19-10-11-27-22(13-19)32-3/h4-13H,14H2,1-3H3,(H,27,28,31) |
InChI Key |
RIKZRSJVZWKHNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)C(=O)NC3=CC(=NC=C3)OC)C)CC4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MM-433593; MM-433593; MM-433593 |
Origin of Product |
United States |
Molecular Pharmacology and Biochemical Characterization of Mm 433593
Enzyme Inhibition Profile and Kinetic Analysis for FAAH-1
MM-433593 functions as a potent inhibitor of human FAAH-1. researchgate.netmedchemexpress.com
In Vitro Potency Determination Against Human FAAH-1
Studies have shown that this compound inhibits human FAAH-1 in the nanomolar range. researchgate.netresearchgate.net
Here is a summary of reported in vitro potency data:
| Target | Species | Assay Type | Potency (IC₅₀ or Kᵢ) | Reference |
| FAAH-1 | Human | Inhibition | Nanomolar range | researchgate.netresearchgate.net |
| FAAH | Human | Inhibition | 100 (Value not specified if IC50 or Ki) | frontiersin.org |
Note: Specific IC₅₀ or Kᵢ values for human FAAH-1 in the nanomolar range are indicated by text but precise numerical data is not consistently available across snippets in a format suitable for a precise table entry.
Mechanistic Characterization of FAAH-1 Inhibition: Reversible and Non-Covalent Interactions
Unlike many other FAAH inhibitors that covalently modify the enzyme at the active site, this compound does not covalently modify FAAH-1. nih.gov It has been characterized as a reversible and non-covalent inhibitor of FAAH. frontiersin.orgresearchgate.net This distinguishes its mechanism from irreversible or covalent inhibitors. researchgate.net
Selectivity Assessment Against Related Biological Targets
This compound has been evaluated for its selectivity profile to understand its specificity for FAAH-1 over other related enzymes and receptors.
Specificity Profile Against the FAAH-2 Isoform
This compound demonstrates significant selectivity for human FAAH-1 relative to human FAAH-2. nih.govresearchgate.net It is reported to be greater than 100-fold more selective for human FAAH-1 compared to FAAH-2. nih.gov
Here is a summary of selectivity against FAAH-2:
| Target | Selectivity vs. Human FAAH-1 | Reference |
| FAAH-2 | >100-fold less potent | nih.gov |
Absence of Direct Agonism or Antagonism at Cannabinoid Receptors (CB1, CB2)
Assessment of this compound's activity at cannabinoid receptors CB1 and CB2 has shown a lack of significant direct agonism or antagonism. figshare.comresearchgate.netresearchgate.net It was determined to only slightly antagonize CB1 at concentrations greater than 1 μM and was found to be devoid of effects on CB2. figshare.comresearchgate.netresearchgate.net This indicates that its effects are primarily mediated through FAAH-1 inhibition and subsequent elevation of endocannabinoids, rather than direct interaction with cannabinoid receptors. figshare.comrealmofcaring.orgcreative-biolabs.com
Here is a summary of activity at CB1 and CB2 receptors:
| Target | Activity | Potency (IC₅₀) | Reference |
| CB1 | Slight antagonism | > 1 μM | figshare.comresearchgate.netresearchgate.net |
| CB2 | Devoid of effects | Not applicable | figshare.comresearchgate.netresearchgate.net |
Evaluation of Cross-Reactivity with Other Serine Hydrolases and Broader Receptor Panels
Beyond FAAH-2, this compound has been evaluated for cross-reactivity with other serine hydrolases and screened against a broader panel of receptors and channels. figshare.comresearchgate.netresearchgate.netstanford.edu Studies indicate that this compound shows no significant effects on other serine hydrolases or targets within a broad panel of receptors and channels. figshare.comresearchgate.netresearchgate.netlubio.chresearchgate.netnews-medical.netuni-goettingen.de This suggests a favorable selectivity profile beyond its primary target, FAAH-1. figshare.comresearchgate.netresearchgate.net
Here is a summary of selectivity against other targets:
| Target Category | Selectivity Profile | Reference |
| Other Serine Hydrolases | No significant effects | figshare.comresearchgate.netresearchgate.net |
| Broader Panel of Receptors/Channels | No significant effects | figshare.comresearchgate.netresearchgate.net |
| COX1/2 | Devoid of effects | figshare.comresearchgate.netresearchgate.net |
Impact of this compound on Endogenous Anandamide (B1667382) Levels in Preclinical Models
Inhibition of FAAH-1 by this compound is expected to lead to elevated levels of endogenous anandamide (AEA) in tissues. Studies have shown that administration of this compound elevates fatty acid amides, including AEA, in preclinical species such as mice, rats, and monkeys nih.govsemanticscholar.org. This increase in endocannabinoid levels is the basis for investigating the potential therapeutic effects of this compound in conditions where enhancing endocannabinoid signaling may be beneficial nih.govresearchgate.net.
The increase in AEA levels following FAAH inhibition has been correlated with observed anti-inflammatory and analgesic effects in various animal models nih.govsemanticscholar.orgresearchgate.net. For instance, studies with other FAAH inhibitors in animal models of pain and inflammation have demonstrated that increasing anandamide levels can lead to a reduction in hyperalgesia and attenuation of inflammatory responses nih.govfrontiersin.org. While specific detailed data tables on the direct impact of this compound on anandamide levels in preclinical models were not extensively available in the search results, the mechanism of action as a FAAH-1 inhibitor strongly supports this effect, and general findings on FAAH inhibitors confirm the elevation of AEA nih.govresearchgate.netnih.govfrontiersin.orgd-nb.info.
Computational Modeling of this compound-FAAH-1 Binding Interactions
Computational modeling plays a significant role in understanding the interaction between inhibitors and their target enzymes like FAAH-1 nih.govplos.orgebi.ac.uk. While specific computational modeling studies detailing the binding interactions of this compound with FAAH-1 were not prominently featured in the search results, general principles of FAAH inhibitor binding have been explored through computational approaches nih.govplos.org.
FAAH-1 is a serine hydrolase with a well-characterized active site nih.govplos.org. Computational studies on various FAAH inhibitors and substrates have provided insights into the enzyme's mechanism of lipid selection and the structural features governing binding affinity and catalytic activity nih.govplos.org. These studies often involve molecular dynamics simulations and docking studies to predict binding poses, analyze interactions with key residues in the active site and substrate-binding channels, and understand the conformational changes of the enzyme upon ligand binding nih.govplos.org.
Given that this compound is a potent and selective non-covalent inhibitor of FAAH-1 researchgate.net, computational modeling would likely focus on how the indole (B1671886) ketoamide structure of this compound fits into the active site of FAAH-1, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, and the stability of the resulting complex. Such models could help elucidate the molecular basis for its potency and selectivity. Although direct computational data for this compound was not found, the field utilizes these techniques to understand the binding of FAAH inhibitors to the enzyme's active site nih.govplos.orgebi.ac.uk.
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Mm 433593 Analogues
Synthetic Methodologies for the Indole (B1671886) Ketoamide Core of MM-433593
While specific detailed synthetic routes for the indole ketoamide core of this compound are not extensively detailed in the provided search results, the compound is described as an indole ketoamide derivative. nih.govunipi.it General synthetic strategies for constructing indole cores and incorporating ketoamide functionalities are relevant to understanding the potential methodologies used. For instance, the synthesis of indole-modified compounds can involve various approaches, such as the preparation of bromoindole derivatives followed by subsequent reactions. nih.gov The formation of ketoamide structures is a common transformation in organic synthesis, often involving coupling reactions between carboxylic acids or their derivatives and amines. nih.gov The specific sequence and reagents used for this compound's core would be part of its proprietary development by Ironwood Pharmaceuticals. unipi.itresearchgate.netresearchgate.net
Identification of Key Structural Determinants for FAAH-1 Inhibitory Potency
This compound is characterized by its high potency as a FAAH-1 inhibitor, operating in the nanomolar range. researchgate.netresearchgate.net The indole ketoamide structure is central to its activity. While detailed SAR studies specifically on this compound analogues are not provided in depth, related research on other FAAH inhibitors with similar electrophilic groups like ketoheterocycles suggests that these moieties are crucial for interacting with the catalytic site of the enzyme. researchgate.net The potency of FAAH inhibitors can be influenced by the electrophilicity of the carbonyl group. figshare.com The non-covalent and reversible nature of this compound's inhibition, unlike some covalent inhibitors that modify the catalytic serine residue, indicates that the specific arrangement of functional groups within the indole ketoamide core facilitates high-affinity binding through non-covalent interactions within the FAAH-1 active site. researchgate.netnih.govresearchgate.net
Influence of Indole Ring Substitutions on FAAH-1 Selectivity and Activity
The indole ring is a key component of the this compound structure. nih.gov While comprehensive data on a series of indole ring substitutions and their specific impact on FAAH-1 selectivity and activity for this compound analogues is not available in the provided snippets, one study on the metabolism of this compound in monkeys highlights the importance of the indole ring. nih.gov The major site of metabolism was identified as oxidation of the methyl group at the five position of the indole ring. nih.gov This suggests that modifications to the indole ring, particularly at this position, can influence the metabolic fate of the compound, which in turn can impact its effective concentration and duration of action at the target enzyme, thereby indirectly affecting activity in vivo. nih.gov SAR studies on other classes of compounds have shown that substituents on aromatic rings can significantly influence inhibitory activity and selectivity against related enzymes. figshare.com
Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Ligand Design
Quantitative Structure-Activity Relationship (QSAR) approaches are frequently employed in medicinal chemistry to rationalize SAR and guide the design of new ligands. science.gov While a specific QSAR study focused solely on this compound is not detailed, QSAR methodologies have been applied to other series of FAAH inhibitors. science.govresearchgate.net These studies aim to build mathematical models that correlate structural descriptors of molecules with their biological activity, such as inhibitory potency. science.gov Such models can help predict the activity of novel compounds before their synthesis, thereby streamlining the drug discovery process. The development of this compound likely benefited from QSAR principles during its design and optimization phases, alongside traditional SAR exploration. unipi.it
Comparative SAR Analysis of this compound with Other Classes of FAAH Inhibitors
This compound stands out among FAAH inhibitors due to its high potency, selectivity for FAAH-1, and non-covalent mode of inhibition. researchgate.netnih.govresearchgate.net Many other reported FAAH inhibitors, particularly earlier generations, contain electrophilic groups like carbamates or ureas that form a covalent bond with the catalytic serine residue of FAAH, leading to irreversible inhibition. researchgate.netresearchgate.netnih.gov Examples of such covalent inhibitors include URB597 and PF-3845. unipi.itresearchgate.netnih.gov In contrast, this compound's reversible inhibition suggests a different interaction mechanism with the enzyme's active site. researchgate.net
Furthermore, this compound exhibits significant selectivity against FAAH-2 and other serine hydrolases, as well as cannabinoid receptors (CB1 and CB2), COX1/2, and a broad panel of other receptors and channels. researchgate.netresearchgate.net This is a key differentiator compared to some other FAAH inhibitors, like LY-2183240, which have shown less selectivity and inhibited other serine hydrolases. nih.gov The comparative SAR analysis highlights that the specific indole ketoamide structure of this compound confers a favorable balance of potency, selectivity, and a non-covalent interaction profile, distinguishing it from many other classes of FAAH inhibitors. researchgate.netnih.govresearchgate.netresearchgate.netnih.gov
Preclinical Disposition and Metabolism of Mm 433593
Comprehensive Metabolic Pathways in Animal Models (e.g., Cynomolgus Macaques)
Studies conducted in cynomolgus monkeys, considered a relevant non-rodent species for assessing drug disposition, have revealed a comprehensive metabolic profile for MM-433593. semanticscholar.orgnih.govsolvobiotech.com The compound undergoes significant biotransformation through both Phase I and Phase II metabolic reactions, resulting in the identification of 18 distinct metabolites in plasma and urine. semanticscholar.orgnih.govresearchgate.netnih.gov
Phase I Biotransformations: Oxidation of the Indole (B1671886) Ring Methyl Group
The primary Phase I metabolic transformation of this compound in cynomolgus monkeys involves the oxidation of the methyl group situated at the five position of the indole ring. semanticscholar.orgnih.govnih.gov This oxidation step is a critical initial metabolic event. The structural assignment of this oxidized metabolite was verified by comparing chromatographic and mass spectrometric data with those of a synthesized authentic standard. semanticscholar.orgnih.govnih.gov
Phase II Conjugation Reactions: Glucuronidation, Sulfation, and Glutathione (B108866) Conjugation
Subsequent to Phase I oxidation, the hydroxylated metabolite of this compound is a substrate for Phase II conjugation reactions. semanticscholar.orgnih.govnih.gov These reactions involve the covalent attachment of endogenous polar molecules, which generally increases the water solubility of the metabolites, thereby facilitating their excretion. longdom.orgdrughunter.comupol.cz The prominent Phase II metabolic pathways observed for this compound metabolites include conjugation with sulfate, glucuronide, and glutathione. semanticscholar.orgnih.govresearchgate.netnih.gov These conjugation processes are mediated by various transferase enzymes. upol.czresearchgate.net
Formation and Characterization of Specific Conjugate Metabolites (e.g., N-acetylcysteine Conjugates)
Among the various conjugates formed, an N-acetylcysteine conjugate, denoted as M18, was identified in the urine of cynomolgus monkeys. semanticscholar.orgnih.govresearchgate.netnih.gov The formation of N-acetylcysteine conjugates typically arises from the detoxification pathway of reactive intermediates, which involves initial conjugation with glutathione, followed by enzymatic processing to the N-acetylcysteine adduct. researchgate.net
The N-acetylcysteine conjugate M18 was characterized using mass spectrometry. Analysis by LC/MS showed an even-numbered molecular weight for protonated M18, consistent with conjugation with N-acetylcysteine. researchgate.net The product ion mass spectrum (MS2) revealed a significant fragment at m/z 446, corresponding to the loss of protonated N-acetylcysteine (m/z 163) from the parent ion. researchgate.net Further fragmentation (MS3) of the m/z 446 ion produced characteristic fragments at m/z 418 and m/z 402, resulting from the neutral loss of CO and CO2, respectively, and a fragment at m/z 296. researchgate.net M18 was detected in urine but not in plasma. researchgate.net A five-step biotransformation pathway has been proposed to explain the formation of the N-acetylcysteine conjugate (M18) from the hydroxylated parent metabolite (M5). semanticscholar.orgnih.govnih.govresearchgate.net
In Vitro Metabolism Studies Using Subcellular Fractions and Hepatocytes (e.g., Monkey Hepatocytes)
In vitro metabolism studies employing biological systems such as subcellular fractions and isolated hepatocytes are valuable for identifying metabolites and understanding the enzymes responsible for drug metabolism. krishgenbiosystems.comdls.com Investigations into the metabolism of this compound included studies using monkey hepatocytes. semanticscholar.orgnih.govnih.gov
Identification of In Vitro Generated Metabolites
Incubation of this compound with monkey hepatocytes in vitro resulted in the formation of 13 metabolites. semanticscholar.orgnih.govnih.gov These in vitro experiments were instrumental in identifying the range of metabolic products generated by hepatic enzymes.
Correlation of In Vitro and In Vivo Metabolite Profiles
A strong qualitative correlation was observed between the metabolites produced in vitro by monkey hepatocytes and those detected in vivo in the plasma and urine of cynomolgus monkeys. semanticscholar.orgnih.govnih.govhpcr.jp All 13 metabolites identified in the in vitro hepatocyte incubations were also found in the in vivo samples. semanticscholar.orgnih.govnih.gov This high degree of correlation between the in vitro and in vivo metabolite profiles indicates that monkey hepatocytes serve as a predictive model for the metabolic fate of this compound in this species. semanticscholar.orgnih.gov This finding also supports the utility of using human hepatocytes to anticipate the potential metabolites in humans. nih.gov
Summary of Metabolites Identified
| Metabolite Type | In Vivo (Plasma & Urine) | In Vitro (Monkey Hepatocytes) |
| Total Metabolites | 18 | 13 |
| Oxidized Indole Methyl Group | Yes | Yes |
| Sulfate Conjugates | Yes | Yes |
| Glucuronide Conjugates | Yes | Yes |
| Glutathione Conjugates | Yes | Yes |
| N-acetylcysteine Conjugate | Yes (Urine only) | Not explicitly stated if M18 itself was detected, but the metabolic pathway components were likely present. semanticscholar.orgnih.govnih.govresearchgate.net |
Influence of Metabolic Stability on the Duration of FAAH-1 Inhibition in Preclinical Species
Metabolic stability plays a crucial role in determining the pharmacokinetic profile of a compound, which in turn influences the duration of its pharmacological effect, such as FAAH-1 inhibition, in preclinical species. A compound with high metabolic stability is generally cleared more slowly from the system, leading to a longer half-life and sustained systemic exposure. Conversely, a compound that is rapidly metabolized will typically have a shorter half-life and potentially a shorter duration of action.
This compound has been characterized as a potent and selective inhibitor of FAAH-1. googleapis.com Its ability to inhibit this enzyme is central to its potential therapeutic utility. The duration of FAAH-1 inhibition in preclinical species is directly influenced by the length of time that this compound or its active metabolites remain at concentrations sufficient to inhibit the enzyme at the target site. The observed average terminal half-life of 17-20 hours in cynomolgus monkeys suggests a moderate rate of elimination, influenced by the metabolic processes described previously. googleapis.com This half-life contributes to the duration for which this compound is present in the systemic circulation and available to exert its inhibitory effect on FAAH-1.
Preclinical Efficacy Research and Pharmacodynamic Effects of Mm 433593 in Animal Models
Assessment of Pharmacological Activity in In Vivo Preclinical Disease Models
MM-433593 has been evaluated in animal models relevant to pain and inflammation, disorders known to be modulated by the endocannabinoid system nih.gov.
Investigation of Anti-Inflammatory Effects in Rodent Models
Administration of this compound has been shown to have anti-inflammatory effects in animal models of inflammation nih.gov. While specific details on the rodent models used or the extent of the anti-inflammatory effects were not extensively detailed in the provided search results, the compound's ability to elevate FAAs, which include endocannabinoids with known anti-inflammatory activities, supports this finding nih.gov. Carrageenan-induced paw edema is a widely used model to study acute local inflammation in rodents, and other models involving TNF-α, Poly I:C, or LPS administration are used to induce inflammation in rats mdpi.comfrontiersin.org.
Evaluation of Antinociceptive Properties in Various Pain Models
This compound has demonstrated analgesic effects in animal models of pain nih.gov. FAAH inhibitors, in general, are well-documented to exert antinociceptive actions across a range of preclinical somatic pain models, including those induced by inflammatory, thermal, or mechanical stimuli, as well as in some neuropathic pain models researchgate.net. The elevation of AEA levels through FAAH inhibition contributes to this analgesic phenotype wikipedia.org. Various pain models are utilized in preclinical research, such as the formalin-induced pain model, which assesses both acute and inflammatory pain phases, and models involving transient receptor potential channel antagonists mdpi.comnih.gov.
Modulation of Neuronal Signaling Pathways and Endocannabinoid Tone in Central Nervous System Models
As a FAAH-1 inhibitor, this compound influences the endocannabinoid system, which plays a crucial role in regulating neuronal excitability and synaptic communication in the central nervous system (CNS) nih.govnih.govbiorxiv.org. Endocannabinoid signaling, primarily mediated by AEA and 2-arachidonoylglycerol (B1664049) (2-AG), involves cannabinoid receptors (CB1 and CB2) researchgate.netnih.gov. CB1 receptors are highly prevalent in the brain and are concentrated at nerve terminals, influencing synaptic activity nih.govbiorxiv.org. Inhibition of FAAH by this compound leads to elevated FAA levels in nervous system tissues, which correlates with observed effects in animal models nih.gov. This modulation of endocannabinoid tone can impact various neurological functions, including pain perception and potentially other CNS-related processes researchgate.netnih.gov. Studies suggest that AEA can powerfully inhibit sodium conductances in neurons, contributing to a decrease in neuronal excitability biorxiv.org.
Identification and Quantification of Pharmacodynamic Biomarkers of FAAH-1 Inhibition in Preclinical Species
A key pharmacodynamic effect of this compound is the elevation of FAA levels in peripheral and nervous system tissues due to the inhibition of FAAH-1 nih.gov. Studies in mice, rats, and monkeys have shown that administration of this compound elevates FAAs nih.gov. These elevated FAA levels serve as pharmacodynamic biomarkers of FAAH-1 inhibition nih.gov. Research has investigated the metabolism and disposition of this compound in monkeys, a non-rodent species used in toxicology studies, to understand its metabolic profile and how it affects FAA levels nih.govresearchgate.net. Analysis of plasma and urine metabolites, as well as in vitro metabolism by monkey hepatocytes, has been conducted to identify and quantify the metabolic products of this compound nih.govresearchgate.net. This includes the identification of various metabolites resulting from Phase I and Phase II biotransformations nih.gov.
Comparative Efficacy of this compound with Other FAAH Inhibitors in Preclinical Settings
This compound is described as a highly potent and selective inhibitor of FAAH-1 nih.govresearchgate.net. The search results mention other FAAH inhibitors such as URB597, MK-4409, and PF-04457845 researchgate.netresearchgate.netwikipedia.orgunipi.it. While the provided information highlights this compound's potency and selectivity, direct comparative efficacy data in preclinical models against a broad range of other FAAH inhibitors were not extensively detailed in the search snippets. However, the context of this compound being developed by Ironwood Pharmaceuticals and its promising preclinical profile leading to its consideration for potential treatment of pain and inflammation suggests it demonstrated favorable efficacy in comparison to existing or contemporaneous FAAH inhibitors in their research programs nih.govunipi.it. Preclinical studies often compare novel compounds to established or benchmark inhibitors in relevant disease models to assess their relative effectiveness biorxiv.org. The development of dual inhibitors targeting FAAH and other enzymes like soluble epoxide hydrolase (sEH) is also an area of research aimed at potentially increasing efficacy in pain treatment, suggesting that achieving sufficient efficacy with single-target FAAH inhibitors can be challenging escholarship.org.
Advanced Research Methodologies and Analytical Techniques for Mm 433593 Investigation
High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation
High-resolution mass spectrometry (HRMS), frequently coupled with liquid chromatography (LC), is a cornerstone technique in the investigation of MM-433593, particularly for the identification and structural characterization of its metabolites nih.govgeneralmetabolics.com. HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of compounds and facilitating the structural elucidation of novel or unknown metabolites nih.govgeneralmetabolics.commdpi.com.
In studies examining the metabolism of this compound, LC/MS analyses have been conducted using positive electrospray ionization (ESI+) and product ion mass spectrometry (MS2) in conjunction with high-resolution accurate mass spectrometry nih.gov. These analyses typically involve scanning a mass range (e.g., 100–1000 m/z) to detect the parent compound and its various metabolites in biological samples nih.gov. This approach has been instrumental in identifying numerous metabolites, including those formed through oxidation of the methyl group on the indole (B1671886) ring, followed by subsequent conjugation with moieties such as sulfate, glucuronide, or glutathione (B108866) nih.gov. For instance, a study in monkeys identified 18 metabolites in plasma and urine, and 13 metabolites in in vitro monkey hepatocyte incubations, with all in vitro metabolites also detected in vivo, indicating a good correlation between in vitro and in vivo metabolism nih.gov. HRMS has been shown to enhance data quantity and quality in high-throughput profiling metabolomics compared to lower resolution methods researchgate.net.
Chromatographic Techniques (e.g., LC-MS/MS) for Compound and Metabolite Quantification
Chromatographic techniques, notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the sensitive and selective quantification of this compound and its metabolites in complex biological matrices like plasma and urine nih.goveag.com. LC-MS/MS combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry, allowing for precise measurement of target analytes even at low concentrations within intricate sample environments eag.com.
Quantitative LC/MS analysis methods have been specifically developed and applied to study the pharmacokinetic profile of this compound nih.gov. These methods are critical for determining key pharmacokinetic parameters such as systemic clearance, oral bioavailability, and half-life nih.gov. For example, LC-MS/MS has been utilized to quantify this compound concentrations in monkey plasma samples following both intravenous and oral administration, providing essential data for understanding its absorption, distribution, metabolism, and excretion over time nih.gov. LC-MS methods have also been reported for the analysis of other FAAH inhibitors wikidoc.org.
Development and Optimization of In Vitro Enzyme Assays and Radioligand Binding Assays
In vitro enzyme assays are fundamental for evaluating the potency and selectivity of this compound as an inhibitor of FAAH-1 nih.govguidetopharmacology.org. These assays typically involve incubating the target enzyme (FAAH-1) with a suitable substrate in the presence and absence of varying concentrations of this compound to determine its inhibitory activity, commonly expressed as an IC50 value guidetopharmacology.org. This compound has been characterized as a highly potent and selective inhibitor of human FAAH-1, demonstrating over 100-fold selectivity against FAAH-2 nih.gov.
Radioligand binding assays are considered a robust method for determining the affinity of a ligand for its target, whether it be a receptor or an enzyme giffordbioscience.comnih.gov. These assays involve using a radiolabeled ligand that binds to FAAH-1 and measuring the extent to which unlabeled this compound can compete for and displace the binding of the radiolabeled ligand giffordbioscience.com. Competitive radioligand binding assays are particularly useful for determining the affinity (Ki values) of this compound for the enzyme giffordbioscience.com. This compound has a reported pIC50 of 7.0, corresponding to an IC50 of 1x10-7 M, for the inhibition of human FAAH-1 in vitro guidetopharmacology.org.
Application of In Vivo Microdialysis and Tissue Sampling for Endocannabinoid Measurement
In vivo microdialysis is a valuable technique for monitoring and quantifying the concentrations of endogenous substances, including endocannabinoids, in the interstitial fluid of tissues in living subjects nih.govnih.gov. This technique involves implanting a small probe equipped with a semipermeable membrane into a specific tissue region of interest (e.g., brain areas like the nucleus accumbens or amygdala) and continuously perfusing a physiological solution through the probe nih.govnih.gov. Endocannabinoids from the surrounding extracellular space diffuse across the membrane into the perfusate, which is then collected at timed intervals for subsequent analysis nih.govnih.gov.
While direct studies using microdialysis specifically with this compound were not found in the provided search results, in vivo microdialysis has been successfully applied in studies investigating the effects of other endocannabinoid clearance inhibitors, including FAAH inhibitors, on interstitial levels of endocannabinoids in rat brain nih.govscience.gov. These studies highlight the utility of microdialysis for dynamically measuring changes in AEA and 2-AG levels in response to FAAH inhibition nih.gov. Complementary to microdialysis, tissue sampling followed by analytical techniques such as LC-MS/MS is also employed to measure endocannabinoid levels in tissue homogenates, providing a snapshot of total tissue content nih.gov.
Utilization of Activity-Based Protein Profiling (ABPP) in FAAH-1 Research
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique that allows for the assessment of enzyme activity directly within complex biological environments nih.gov. ABPP employs chemical probes that selectively and covalently label the active sites of enzymes belonging to a specific class, enabling their identification and functional characterization within a proteome nih.gov. In the context of FAAH-1 research, ABPP can be utilized to confirm the engagement of inhibitors like this compound with their intended target and to evaluate their selectivity across the broader enzyme landscape nih.gov.
Although the provided search results mention the application of ABPP for characterizing other FAAH inhibitors (e.g., JP83) medchemexpress.com, the principles of ABPP are applicable to the study of this compound. ABPP can offer valuable insights into the interaction of this compound with FAAH-1 in its native biological context and can help confirm its selectivity profile against other related serine hydrolases nih.gov. This technique serves as a valuable complement to traditional biochemical assays by providing a more global perspective on enzyme activity modulation by the inhibitor.
Here is a summary of some research findings related to the application of these techniques for this compound investigation:
| Technique | Application to this compound | Key Findings (Examples) | Source |
| High-Resolution Mass Spectrometry (LC/MS, MS2) | Metabolite profiling and structural elucidation in monkey plasma and urine, and hepatocyte incubations. | Identification of 18 metabolites in vivo and 13 in vitro. Major metabolic pathway involves oxidation and conjugation. | nih.gov |
| LC-MS/MS | Quantification of this compound in monkey plasma for pharmacokinetic studies. | Determined systemic clearance (8–11 mL/min/kg) and oral bioavailability (14–21%) in monkeys. | nih.govmedchemexpress.com |
| In Vitro Enzyme Assays | Assessment of FAAH-1 inhibitory potency and selectivity. | This compound is a potent and selective human FAAH-1 inhibitor (>100-fold selective over FAAH-2). | nih.govguidetopharmacology.org |
| Radioligand Binding Assays | Measurement of this compound affinity for FAAH-1. | Reported pIC50 of 7.0 (IC50 1x10-7 M) for human FAAH-1 inhibition. | guidetopharmacology.org |
| In Vivo Microdialysis & Tissue Sampling | Measurement of endocannabinoid levels (AEA, 2-AG) in tissues following FAAH inhibition (demonstrated with other inhibitors). | Applicable for studying the effects of FAAH inhibitors on endocannabinoid levels in brain regions like the amygdala and nucleus accumbens. (Data shown for other FAAH inhibitors) | nih.gov |
| Activity-Based Protein Profiling (ABPP) | Profiling FAAH-1 activity and inhibitor target engagement (demonstrated with other inhibitors). | Useful for confirming target interaction and assessing selectivity in complex biological samples. (Mentioned in context of other FAAH inhibitors) | medchemexpress.com |
Future Research Directions and Translational Perspectives for Faah 1 Modulation
Exploration of Unconventional Pharmacological Targets within the Endocannabinoid System Beyond FAAH-1
While FAAH-1 is a primary target for modulating the endocannabinoid system by preventing the degradation of anandamide (B1667382) (AEA) and other fatty acid ethanolamides (FAEs) like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), future research extends to other components of this complex system. nih.govnih.gov The endocannabinoid system includes various metabolic enzymes, transporters, and receptors beyond the well-known CB₁ and CB₂ receptors. nih.govfrontiersin.orgnih.gov
Other enzymes involved in endocannabinoid metabolism, such as monoacylglycerol lipase (B570770) (MAGL), which is the primary enzyme for degrading 2-arachidonoylglycerol (B1664049) (2-AG), and α/β hydrolase domain 6 (ABHD6) and ABHD12, which also contribute to 2-AG breakdown, represent potential therapeutic targets. nih.govcambridge.org Inhibiting these enzymes could offer alternative ways to elevate endocannabinoid levels. nih.govcambridge.org
Beyond the canonical cannabinoid receptors, other receptors are modulated by endocannabinoids and related lipids, including transient receptor potential vanilloid-1 (TRPV1) channels, G-protein coupled receptors 55 (GPR55), and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ. nih.govfrontiersin.orgnih.govcambridge.org These unconventional targets present opportunities for developing novel therapeutic strategies that leverage the broader signaling network of the endocannabinoid system. nih.govfrontiersin.orgnih.gov For instance, AEA acts on PPAR-α and PPAR-γ, while PEA and OEA act on PPAR-α, and OEA also acts on PPAR-β/δ. nih.gov Targeting these receptors, potentially in conjunction with FAAH-1 inhibition, could lead to distinct pharmacological outcomes.
Furthermore, the identification and characterization of endocannabinoid transporters, which facilitate the cellular uptake of AEA and other N-acylethanolamines (NAEs), could reveal new targets for therapeutic intervention. frontiersin.orgnih.gov While the exact mechanisms of endocannabinoid transport are still being elucidated, modulating these processes could influence the local concentrations of endocannabinoids and thus their signaling. frontiersin.orgnih.gov
Investigation of MM-433593 in Polypharmacological Strategies and Combinatorial Approaches
Polypharmacology, the concept of a single drug modulating multiple targets or the use of drug combinations to affect multiple nodes within disease pathways, is gaining traction, particularly for complex conditions like neurological disorders and cancer. nih.govnih.gov Given the multifaceted nature of the endocannabinoid system and its involvement in various physiological and pathological processes, investigating this compound within polypharmacological strategies holds significant potential. nih.govnih.govmdpi.com
Combining FAAH-1 inhibition with modulation of other targets within the endocannabinoid system or related pathways could offer enhanced therapeutic efficacy or a broader spectrum of activity compared to targeting FAAH-1 alone. nih.govnih.gov For example, combining FAAH inhibitors with exogenous endocannabinoids like AEA or PEA has shown synergistic effects in inducing apoptosis in breast cancer cells in vitro. oncotarget.com This suggests that simultaneously increasing endocannabinoid levels through reduced degradation and exogenous supply could be a viable strategy.
Another approach involves developing dual inhibitors that target FAAH-1 and other enzymes like MAGL or interact with specific receptors. cambridge.orgmdpi.com While this compound is described as a selective FAAH-1 inhibitor, future research could explore the design of novel compounds or the use of this compound in combination therapies that leverage its effects alongside modulation of other targets such as CB₁ or CB₂ receptors, TRPV1 channels, or PPARs. nih.govfrontiersin.orgnih.gov The rationale is that simultaneously influencing multiple components of the system could lead to more robust or nuanced therapeutic outcomes, potentially mitigating limitations associated with single-target approaches. nih.govnih.gov Research into the metabolism and disposition of this compound could inform the design of such combinatorial approaches or the development of multi-target ligands incorporating elements of this compound's structure. researchgate.netresearchgate.net
Development of Novel Preclinical Models for Complex Disease Pathophysiology
Translating the promising findings from FAAH-1 inhibition research into clinical success necessitates the use of preclinical models that accurately reflect the complexity of human diseases. While traditional rodent models have been instrumental in demonstrating the potential of FAAH inhibitors in conditions like pain, anxiety, depression, and neuroinflammation, there is a continuous need for more sophisticated models. nih.govmdpi.comoncotarget.commdpi.comdovepress.comnih.govplos.org
Developing novel preclinical models that better recapitulate the intricate pathophysiology of complex diseases is crucial. This includes models that mimic chronic conditions, exhibit greater genetic diversity to reflect human populations, and allow for the study of long-term effects of FAAH-1 modulation. mdpi.combiorxiv.org For neurodegenerative diseases like Alzheimer's, models that capture the progressive nature of amyloidosis and associated neuroinflammation are valuable for evaluating the potential of FAAH inhibitors like URB597 to mitigate disease progression. biorxiv.org Discrepancies observed between studies using different mouse models or experimental designs highlight the importance of model selection and standardization. biorxiv.org
Furthermore, the development of in vitro systems using human-induced pluripotent stem cells (iPSCs) or organoids could provide more physiologically relevant platforms for studying the effects of FAAH-1 inhibitors on human cells and tissues. These models could be particularly useful for investigating disease mechanisms and assessing species-specific differences in FAAH activity and inhibitor sensitivity, which have been noted between rodents and humans. frontiersin.orgpnas.org
Preclinical models that allow for the investigation of polypharmacological strategies and the interplay between FAAH-1 inhibition and other targets are also essential. This might involve genetically modified animals with alterations in other endocannabinoid system components or models that facilitate the co-administration of multiple therapeutic agents. oncotarget.commdpi.com
Long-Term Pharmacodynamic and Adaptive Changes Following Chronic FAAH-1 Inhibition
Understanding the long-term consequences of chronic FAAH-1 inhibition is critical for assessing the therapeutic potential and potential liabilities of compounds like this compound. Chronic administration of FAAH inhibitors can lead to sustained elevation of AEA and other FAAH substrates, which may result in adaptive changes within the endocannabinoid system and downstream signaling pathways. mdpi.complos.org
Research is needed to characterize the long-term pharmacodynamic effects of chronic FAAH-1 inhibition, including sustained changes in endocannabinoid levels in various tissues, receptor expression and function, and downstream signaling cascades. liverpool.ac.uk Studies in animal models have shown that chronic FAAH inhibition can prevent the progression of hypertension without developing tolerance to the hypotensive effect in some models, although results can vary depending on the model and dose. mdpi.com
Investigating potential adaptive changes, such as desensitization or internalization of cannabinoid receptors or alterations in the expression or activity of other enzymes involved in endocannabinoid metabolism or transport, is crucial. nih.gov For example, chronic administration of URB597 did not always show a correlation between FAAH activity and AEA levels in the hippocampus, suggesting potential alternative catabolic pathways or reduced AEA mobilization over time. plos.org
Furthermore, assessing the impact of chronic FAAH-1 inhibition on various physiological systems and behaviors is necessary to identify potential long-term benefits or adverse effects. This includes evaluating effects on mood, cognition, pain sensitivity, inflammatory responses, and metabolic parameters over extended periods. nih.govmdpi.commdpi.comdovepress.comnih.gov Studies investigating the effects of chronic FAAH/MAGL inhibition have shown prevention of hypertension progression and no significant impact on certain basal functions in rats. mdpi.com
Translational Research Paradigms for Understanding FAAH-1 Inhibitor Action in Disease Mechanisms
Translational research is essential to bridge the gap between preclinical findings and clinical applications of FAAH-1 inhibitors. This involves designing studies that can effectively translate insights gained from in vitro and animal models to human physiology and disease. nih.gov
Developing and applying translational research paradigms is crucial for understanding how FAAH-1 inhibitors like this compound exert their effects in the context of human disease mechanisms. This includes utilizing biomarkers to monitor target engagement and pharmacodynamic responses in clinical studies. Measuring changes in plasma or cerebrospinal fluid levels of endocannabinoids and related lipids following administration of FAAH inhibitors can provide valuable information on target modulation in humans. plos.orgnih.govnih.gov
Imaging techniques, such as fMRI, can be used to investigate the effects of FAAH inhibitors on brain activity and connectivity in humans, providing insights into their mechanisms of action in neurological and psychiatric disorders. nih.gov Studies using fMRI have shown that a FAAH inhibitor attenuated activation in brain regions associated with anxiety processing in healthy subjects. nih.gov
Furthermore, integrating genetic and molecular data from human populations with preclinical findings can help identify individuals who are most likely to benefit from FAAH-1 inhibition and understand potential variations in treatment response. Genetic variations in FAAH activity have been linked to differences in stress reactivity and anxiety-like behaviors. mdpi.commdpi.comdovepress.comnih.gov
Q & A
Q. What is the primary biochemical target of MM-433593, and what experimental methodologies are used to confirm its inhibitory activity?
this compound selectively inhibits fatty acid amide hydrolase-1 (FAAH-1), an enzyme critical in endocannabinoid metabolism. Confirmatory methodologies include:
- In vitro enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., arachidonoyl-AMC hydrolysis) to quantify FAAH-1 activity .
- Competitive binding studies : Validate target specificity via displacement assays with known FAAH-1 inhibitors.
- Mass spectrometry (MS) : Confirm structural integrity and binding interactions using synthetic standards .
Q. How should researchers design in vivo experiments to evaluate this compound’s pharmacokinetic (PK) properties?
Key considerations:
- Animal models : Use cynomolgus monkeys for interspecies relevance; administer intravenous (IV) and oral doses to assess bioavailability (14–21% in monkeys) .
- Sampling protocol : Collect plasma at intervals (e.g., 0.5, 1, 3, 6, 24 h) to capture distribution (rapid) and elimination (terminal t½: 17–20 h) phases .
- Analytical methods : Employ liquid chromatography-tandem MS (LC-MS/MS) for quantification and metabolite identification .
Q. What are the major metabolites of this compound, and how are they identified in preclinical studies?
this compound undergoes hepatic oxidation and conjugation:
- Primary metabolites :
- M5 : Hydroxylation at the indole methyl group.
- M18 : N-acetylcysteine conjugate derived from M5 via glutathione conjugation.
- Identification techniques :
- High-resolution MS and chromatographic comparison to synthetic standards .
- In vitro hepatocyte incubations to correlate with in vivo findings (13/18 metabolites matched) .
Advanced Research Questions
Q. How can interspecies variability in this compound’s metabolism impact translational research?
- Metabolic divergence : Human hepatocyte data may differ from monkey models (e.g., cytochrome P450 isoform expression). Validate using cross-species in vitro models and humanized liver mice .
- PK extrapolation : Adjust dosing regimens based on clearance rates (monkey: 8–11 mL/min/kg) and bioavailability differences .
Q. What methodological strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Multi-omics integration : Combine transcriptomics (hepatocyte enzyme expression) with metabolomics (plasma/urine profiling) to identify discordant pathways .
- Synthetic standards : Confirm metabolite structures (e.g., M5 vs. M18) to rule out analytical artifacts .
- Dose-ranging studies : Test higher oral doses to assess saturation of metabolic pathways .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships and PK variability?
- Non-linear mixed-effects modeling (NONMEM) : Quantify inter-individual variability in clearance and volume of distribution .
- Population PK analysis : Stratify data by sex, age, or genetic polymorphisms to identify covariates .
- Bootstrapping : Assess confidence intervals for terminal half-life estimates (17–20 h in monkeys) .
Q. How can researchers optimize this compound’s study design for long-term toxicity assessments?
- Repeat-dose protocols : Administer daily oral doses (e.g., 10 mg/kg) for 28 days; monitor liver enzymes and histopathology .
- Metabolite monitoring : Track accumulation of reactive intermediates (e.g., glutathione conjugates) via MS .
- Control groups : Include FAAH-1 knockout models to isolate target-mediated toxicity .
Methodological Frameworks
Q. How should researchers formulate hypotheses for this compound studies using PICO or FINER criteria?
- PICO framework :
- Population : Cynomolgus monkeys/human hepatocytes.
- Intervention : this compound oral/IV administration.
- Comparison : Vehicle controls or comparator inhibitors.
- Outcome : Bioavailability, metabolite profile, enzyme inhibition .
Q. What are common pitfalls in analyzing this compound’s metabolic data, and how can they be mitigated?
- Artifact formation : Avoid MS ionization suppression by optimizing solvent conditions .
- Sample contamination : Use stable isotope-labeled internal standards for quantification .
- Data normalization : Correct for batch effects in multi-experiment studies .
Data Presentation Guidelines
- Manuscript structure : Follow IMRAD (Introduction, Methods, Results, Discussion) with emphasis on reproducibility (e.g., detailed LC-MS parameters) .
- Tables : Summarize PK parameters (Cmax, AUC, t½) and metabolite abundances .
- Ethical reporting : Disclose animal welfare protocols and data anonymization practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
